Product packaging for CsaA protein(Cat. No.:CAS No. 148068-30-8)

CsaA protein

Cat. No.: B1177825
CAS No.: 148068-30-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CsaA protein is a molecular chaperone found in bacteria and archaea, functioning as a key component in Sec-dependent protein translocation systems . This protein acts as a functional homolog of the SecB chaperone in Gram-positive bacteria and some archaea, where it binds to unfolded secretory proteins post-translationally . By preventing the aggregation of denatured proteins and maintaining them in a translocation-competent state, CsaA facilitates their export across the cytoplasmic membrane . Structural analyses reveal that CsaA forms a homodimer, with each monomer featuring a central β-barrel domain that adopts an oligonucleotide/oligosaccharide-binding (OB) fold . The substrate-binding cavity within this domain is predominantly hydrophobic, allowing CsaA to interact with a broad range of unfolded polypeptide substrates . This interaction is independent of a specific signal peptide sequence, underscoring its role as a general chaperone . In research applications, recombinant this compound is an essential tool for studying bacterial protein secretion mechanisms, chaperone-substrate interactions, and protein folding pathways . Its utility extends to in vitro aggregation prevention assays, helping to elucidate the fundamentals of molecular chaperone activity . Product Use Statement: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans .

Properties

CAS No.

148068-30-8

Molecular Formula

C13H14N2O

Synonyms

CsaA protein

Origin of Product

United States

Overview of Csaa Proteins: Diverse Functional Designations and Research Landscape

Nomenclature and Historical Context of CsaA Protein Identification

The this compound was initially characterized in the Gram-positive bacterium Bacillus subtilis. wikipedia.orgnih.gov Its identification arose from studies where it was found to suppress the growth and protein-export defects observed in Escherichia coli mutants with temperature-sensitive alleles of the secA gene. wikipedia.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov This suppressive activity led to the initial recognition of CsaA as a protein possessing chaperone-like activities, both in vivo and in vitro. wikipedia.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov

In a separate line of research, particularly concerning the bacterium Kingella kingae, a gene involved in capsule synthesis was designated csaA, standing for capsule synthesis region a gene A. fishersci.fiuni.lumetabolomicsworkbench.org This highlights that the "CsaA" designation can refer to functionally distinct proteins in different bacterial species, reflecting their identification within specific biological processes, such as protein export or capsule biosynthesis.

Recognition of Distinct this compound Classes in Prokaryotic Biology

Through ongoing research, it has become evident that proteins referred to as CsaA in different prokaryotic organisms fulfill distinct biological roles. While initially recognized for its involvement in protein handling and translocation, the CsaA designation is also applied to enzymes critical for the synthesis of complex polysaccharides. This has led to the recognition of at least two major functional classes associated with the CsaA name in prokaryotic biology. wikipedia.orgnih.govnih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govfishersci.fiuni.lumetabolomicsworkbench.orgeragene.commetabolomicsworkbench.org Homologs of CsaA involved in protein secretion are found extensively in bacteria and in a few archaeal organisms, primarily within the Thermoplasmatales and Halobacteriales orders. wikipedia.orgwikipedia.orgnih.govnih.govnih.gov

This compound as a Molecular Chaperone and Protein Translocation Factor

In organisms like Bacillus subtilis and Thermus thermophilus, CsaA functions as a molecular chaperone and plays a role in the Sec-dependent protein translocation pathway, which is responsible for exporting proteins across the cytoplasmic membrane. wikipedia.orgnih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov As a chaperone, CsaA is capable of preventing the aggregation of unfolded proteins, contributing to their translocation competence. wikipedia.orgnih.govnih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govmetabolomicsworkbench.org

Research has shown that B. subtilis CsaA interacts with SecA, the translocation ATPase, and also binds to precursor proteins destined for export, such as prePhoB. wikipedia.orgnih.gov Purified CsaA has been demonstrated to stimulate the translocation of prePhoB into E. coli membrane vesicles containing the B. subtilis translocase. wikipedia.orgnih.gov This activity is reminiscent of the E. coli chaperone SecB, although CsaA and SecB share no significant sequence similarity. wikipedia.orgwikipedia.orgnih.govnih.govnih.govmetabolomicsworkbench.org Depletion of CsaA in B. subtilis can lead to a significant reduction in the export of a subset of proteins. wikipedia.orgnih.gov

Structural studies, such as the crystal structure analysis of Thermus thermophilus CsaA (ttCsaA), have provided insights into its function. ttCsaA exists as a homodimer in solution and in its crystal structure. nih.gov The monomer structure features an oligonucleotide-binding (OB) fold, with extensions forming the dimer interface. nih.gov The dimeric structure presents two large, hydrophobic cavities on its surface, which are proposed to serve as substrate binding sites for unfolded polypeptides. nih.gov

Research Findings on CsaA as a Chaperone and Translocation Factor:

OrganismObserved ActivityInteracting Partners (Examples)Key FindingsSource
Bacillus subtilisSuppresses E. coli secA(Ts) mutants, chaperone-like activity, stimulates exportSecA, prePhoBPrevents protein aggregation, promotes export of a subset of preproteins, interacts with SecA and preproteins. wikipedia.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov wikipedia.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov
Thermus thermophilusChaperone-like activityN/AForms a homodimer, possesses hydrophobic substrate-binding cavities, structure reveals OB fold. wikipedia.orgnih.gov wikipedia.orgnih.gov
Escherichia coliSuppression of growth/export defects in secA, secB, groES, dnaJ, dnaK, grpE mutants (when expressing B. subtilis CsaA)SecAStimulates protein export, suppresses growth defects, prevents aggregation of heat-denatured luciferase in vitro. metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov
Picrophilus torridusPrevents aggregation of heat-denatured proteinN/AStructural analysis shows similarity to bacterial CsaA, suggests conservation in substrate binding cavity. wikipedia.orgnih.govnih.gov wikipedia.orgnih.govnih.gov

This compound as a Glycosyltransferase in Capsular Polysaccharide Synthesis

In contrast to its role in protein translocation, CsaA in other bacteria, notably Kingella kingae, functions as a glycosyltransferase essential for the synthesis of capsular polysaccharides. fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com Capsular polysaccharides are important virulence factors in many bacteria, forming a protective layer on the cell surface.

In K. kingae, the csaA gene is located within a capsule synthesis locus. uni.lumetabolomicsworkbench.org Research has demonstrated that CsaA in this organism is a bifunctional enzyme. fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com It contains distinct domains, including a putative N-acetylgalactosamine (GalNAc) transferase domain in the N-terminal region and a putative 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) transferase domain in the middle and C-terminal regions. fishersci.fiuni.lueragene.com This bifunctional nature allows CsaA to catalyze the formation of specific glycosidic linkages required for building the capsular polysaccharide chain. fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com

For K. kingae strain KK01, which produces a type a capsule, CsaA is responsible for creating the polymer composed of repeating units of GalNAc and Kdo. uni.lumetabolomicsworkbench.orgeragene.com It catalyzes both the β-GalpNAc-(1→5)-β-Kdop linkage and the β-Kdop-(2→3)-β-GalpNAc linkage, linking the polysaccharide to a β-Kdo linker and synthesizing the capsular polysaccharide. fishersci.fimetabolomicsworkbench.orgeragene.com Targeted deletion or mutation of the csaA gene in K. kingae results in a complete absence of capsular polysaccharide, highlighting its essential role in capsule synthesis. fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com Variations in the capsule synthesis locus, including the csa locus containing csaA, are associated with the production of different capsular polysaccharide types observed in K. kingae isolates. uni.lumetabolomicsworkbench.org

Research Findings on CsaA as a Glycosyltransferase:

OrganismFunctional RoleSubstrates (Examples)Key FindingsSource
Kingella kingaeCapsular polysaccharide glycosyltransferaseGalNAc, KdoBifunctional enzyme with GalNAc and Kdo transferase domains, essential for capsule synthesis, catalyzes specific glycosidic linkages. fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com fishersci.fiuni.lumetabolomicsworkbench.orgeragene.com

Csaa Protein: the Molecular Chaperone and Protein Translocation Factor

Initial Discovery and Functional Characterization

The initial characterization of CsaA protein shed light on its ability to address defects in bacterial secretion pathways and its intrinsic chaperone-like properties. nih.govnih.govscbt.com

Suppression of Protein Export and Growth Defects in Secretion Mutants

CsaA was first identified in Bacillus subtilis based on its capacity to suppress the growth and protein export defects observed in Escherichia coli secA(Ts) mutants. nih.govnih.govscbt.com This suppressive effect suggested a direct involvement of CsaA in protein secretion. Further studies demonstrated that CsaA could stimulate protein export in E. coli strains with mutations in secB, groES, and dnaJ. nih.gov Beyond protein export, CsaA also showed the ability to suppress the growth defects of E. coli mutants lacking the chaperones DnaK, DnaJ, and GrpE. nih.gov These findings indicated that CsaA could functionally interact with or bypass certain chaperone requirements and alleviate issues within the protein secretion machinery. nih.gov In B. subtilis, repression of the csaA gene led to a significant reduction in the export of at least two specific proteins, highlighting its role in the export of a subset of preproteins in its native organism. nih.gov The upregulation of csaA gene expression in response to severe secretion stress in B. subtilis further supports its role as a protein secretion chaperone. scbt.com

Evidence for In Vivo and In Vitro Chaperone-Like Activities

Studies conducted both within living cells (in vivo) and in controlled laboratory settings (in vitro) have provided substantial evidence for the chaperone-like activities of the this compound. nih.govnih.govnih.govscbt.com These activities are considered central to its function in protein handling. nih.gov

Prevention of Unfolded Protein Aggregation

A key chaperone activity of CsaA is its ability to prevent the aggregation of unfolded proteins. nih.govnih.govnih.gov This was demonstrated in vitro by its capacity to prevent the aggregation of heat-denatured firefly luciferase. nih.gov Similarly, CsaA from the archaeon Picrophilus torridus was shown to prevent the aggregation of heat-denatured Bovine Carbonic Anhydrase II (BCAII). nih.gov This anti-aggregation property is crucial for maintaining proteins in a soluble and translocation-competent state. nih.gov

Stimulation of Protein Reactivation and Refolding

In addition to preventing aggregation, CsaA has been shown to stimulate the reactivation and refolding of denatured proteins. scbt.com Specifically, CsaA stimulated the reactivation of heat-denatured firefly luciferase in E. coli chaperone mutant strains lacking GroEL, GroES, DnaK, and GrpE. nih.govscbt.com This indicates that CsaA can assist in guiding unfolded or misfolded proteins back to their functional, native conformation. nih.govscbt.com

Molecular Mechanisms of Protein Translocation Assistance

CsaA's role in protein translocation is closely linked to its interaction with the cellular machinery responsible for this process, particularly the Sec translocase. nih.govnih.gov

Substrate Recognition and Binding Specificity

CsaA exhibits specificity in recognizing and binding to its substrate proteins. researchgate.netnih.govportlandpress.commicrobiologyresearch.org This specificity is related to the characteristics of the pre-proteins and their folding state.

Interaction with Secretory Pre-proteins (e.g., prePhoB, preYvaY)

CsaA interacts with specific secretory pre-proteins, including prePhoB and preYvaY. nih.govstring-db.orgportlandpress.commicrobiologyresearch.org Experimental evidence, such as the binding of CsaA to Bacillus subtilis preprotein prePhoB, supports this interaction. nih.govnih.govportlandpress.com Furthermore, studies using peptide libraries of preYvaY have revealed specific binding sites for CsaA on this pre-protein. oup.comoup.com

Preferred Binding to Unfolded or Hydrophobic Segments

CsaA shows a preference for binding to unfolded or hydrophobic segments of proteins. researchgate.netnih.govnih.govportlandpress.com This is consistent with its role as a chaperone, preventing aggregation of unfolded proteins. researchgate.netresearchgate.netoup.comresearchgate.netnih.govproteininformatics.org Studies have indicated that CsaA has a higher affinity for denatured proteins compared to their native folded counterparts. proteininformatics.orgoup.com The crystal structure of CsaA from Thermus thermophilus revealed hydrophobic cavities on its surface that are likely substrate binding sites. proteininformatics.orgnih.gov Binding studies using peptides have shown that CsaA affinity correlates with the positive net charge of the peptides, particularly with basic residues at the ends. oup.comoup.com

Here is a table summarizing experimental findings on CsaA substrate binding:

Substrate ProteinBinding Preference/CharacteristicsExperimental Method(s)Source(s)
prePhoBBinds to the preproteinCo-immunoprecipitation, Co-purification nih.govnih.govportlandpress.com
preYvaYBinds to both precursor and mature forms; Independent of signal peptide; Higher affinity for denatured form; Binds to peptides with positive net charge, especially at endsMembrane-bound protein affinity, Peptide library binding oup.comoup.com
Unfolded proteinsPrevents aggregationIn vivo and in vitro chaperone assays researchgate.netresearchgate.netnih.govmicrobiologyresearch.org
Hydrophobic segmentsPredicted binding to hydrophobic cavitiesCrystal structure analysis, Peptide binding proteininformatics.orgnih.govoup.com
Overlapping Substrate Specificities with SecB

Despite lacking sequence or structural similarity with SecB, CsaA has been shown to have partially overlapping substrate specificities with this E. coli chaperone. nih.govportlandpress.com Comparative studies of peptide interaction profiles have demonstrated similarities in the binding characteristics of CsaA and SecB to certain peptides. oup.comoup.com This overlap in substrate recognition may lead to functional interference, as suggested by experiments where CsaA hindered efficient SecB-mediated translocation of proOmpA. oup.comoup.com

Functional Compensation for SecB Absence in Gram-Positive Bacteria

A key role of CsaA, particularly in Gram-positive bacteria, is its ability to functionally compensate for the absence of SecB. researchgate.netresearchgate.netnih.govoup.com Unlike many Gram-negative bacteria which utilize SecB as a dedicated export chaperone, most Gram-positive bacteria lack a SecB homologue. oup.comsfu.canih.govplos.orgnih.gov

CsaA has been shown to suppress the growth and protein export defects of E. coli mutants deficient in SecA or SecB. researchgate.netnih.govnih.govnih.govportlandpress.commicrobiologyresearch.orgmicrobiologyresearch.org This suppressive effect is attributed to the chaperone-like activities of CsaA, which can stimulate protein export even in the absence of functional SecB. nih.govmicrobiologyresearch.org While the depletion of CsaA in Bacillus subtilis can lead to reduced export of a subset of proteins, the lethality of a csaA gene deletion suggests a vital role beyond the translocation of a limited number of proteins, possibly involving essential proteins or other cellular processes. oup.com The ability of CsaA to interact with both SecA and pre-proteins, coupled with its chaperone activity, supports its role in promoting the export of certain proteins in organisms lacking SecB. researchgate.netnih.govnih.gov

Here is a table summarizing the functional compensation by CsaA:

OrganismSecB PresenceCsaA FunctionExperimental Observation(s)Source(s)
Bacillus subtilisAbsentCompensates for SecB; Chaperone and export-related activitiesSuppresses E. coli secA and secB mutants; Stimulates protein export in secB mutants; Binds SecA and pre-proteins; Depletion affects export of some proteins; Gene deletion is lethal researchgate.netresearchgate.netoup.comsfu.canih.govnih.govnih.govnih.govportlandpress.commicrobiologyresearch.orgoup.complos.orgmicrobiologyresearch.org
Escherichia coliPresentCan suppress secA and secB mutant defects (when CsaA is introduced)CsaA introduction suppresses growth and export defects; Stimulates protein export in secB mutants researchgate.netnih.govnih.govnih.govportlandpress.commicrobiologyresearch.orgmicrobiologyresearch.org
Gram-positive bacteria (general)Generally AbsentProposed to compensate for SecB in Sec-dependent pathwayLack of secB gene in most Gram-positives; CsaA found in many bacteria and some archaea oup.comsfu.canih.govplos.orgnih.gov

Structural Biology and Architectural Insights

Structural analyses have provided detailed insights into the organization and folding of the this compound, highlighting its quaternary and monomeric structures.

Quaternary Structure: Homodimeric Arrangement

The functional unit of the this compound has been determined to be a homodimer, both in solution and in crystal structures. unit.nonih.govwikipedia.orgresearchgate.netuni-freiburg.de This dimeric assembly is crucial for its activity. Crystal structures of CsaA from various bacterial species, including Thermus thermophilus, Bacillus subtilis, Bacillus anthracis, and Agrobacterium tumefaciens, consistently show a homodimeric arrangement. wikipedia.org

The formation of the stable CsaA homodimer is mediated by specific structural elements. The dimer interface is primarily formed by extensions located at the N- and C-termini of the oligonucleotide-binding (OB) fold domain, which constitutes the core of each monomer. unit.nonih.govwikipedia.orgresearchgate.netuni-freiburg.de At the N-terminal region of the dimer interface, the N-terminal alpha-helices from each monomer interact with each other in an anti-parallel orientation. unit.nonih.gov This extensive interface is crucial for stabilizing the dimeric state. Interchain hydrogen bonds play a significant role in bridging the dimer, and the pattern of these hydrogen bonds is well conserved across different CsaA structures.

Specific amino acid residues are critical for mediating the dimerization of CsaA and are often conserved across different species and related protein families. In Thermus thermophilus CsaA, residues such as Asp99, Tyr53', and Arg61' are considered crucial for dimerization due to their conservation in CsaA sequence homologues like Trbp and the C-terminal domain of Methionyl-tRNA synthetase (MetRS-C). unit.nonih.gov The interaction between Tyr53 of one chain and Asp98 of the other chain is identified as an important conserved interchain interaction responsible for dimerization in CsaA and related proteins. Additionally, conserved side-chain mediated hydrogen bonds, such as those between Tyr 57–Glu103' and Lys12–Asp9' (using Agrobacterium tumefaciens CsaA numbering), are also important for dimerization in some CsaA structures. The conservation of these residues suggests a similar dimerization mode within the CsaA/Trbp/MetRS-C family. unit.nonih.gov

Dimer Interface Formation

Substrate Binding Sites and Cavities

The functional unit of CsaA is a homodimer. researchgate.netsfu.canih.gov The protein surface of the CsaA dimer contains substrate binding sites. nih.govoup.comrcsb.orgoup.com

Hydrophobic Cavities on Protein Surface

Each monomer of the CsaA homodimer contains large hydrophobic cavities located at the side of its β-barrel structure. researchgate.netnih.gov These cavities have been proposed to serve as substrate binding sites. researchgate.netnih.govoup.comrcsb.org Upon dimerization, these cavities may form a long hydrophobic groove capable of accommodating hydrophobic or amphiphilic α-helical peptides. oup.comoup.com This hydrophobic nature of the binding cleft is consistent with CsaA's chaperone-like functions, allowing it to bury exposed hydrophobic segments of denatured proteins to prevent aggregation or to bind to hydrophobic segments of pre-protein signal peptides during translocation. embopress.orgnih.gov Studies involving peptide docking and binding experiments support the role of these cavities as substrate interaction sites. nih.govsfu.ca For instance, a peptide ligand was shown to bind within the proposed substrate-binding pocket of Agrobacterium tumefaciens CsaA, lying in an extended conformation with hydrophobic side chains pointing into the pocket. sfu.ca

Electrostatic Surface Potential of Binding Cavities

Analysis of the electrostatic surface potential of CsaA reveals prominent regions around the binding cavity. sfu.ca The entrance to each cavity often features a cluster of negative electrostatic surface potential. researchgate.net This negative potential is consistent with the observed preference of CsaA to bind peptides with a positive net charge. researchgate.netsfu.caoup.com An area of positive electrostatic surface potential is also present, arising from a cluster of basic residues near the ridge surrounding the binding site. sfu.ca The pattern of electrostatic potential in the vicinity of the binding site can differ somewhat between CsaA proteins from different species, such as Bacillus subtilis and Thermus thermophilus, particularly in regions of high sequence variability. sfu.casfu.ca

Comparative Structural Analyses of CsaA Homologs

CsaA is one of the few chaperone proteins found in both bacteria and archaea. researchgate.netproteininformatics.orgresearchgate.net Structural studies of CsaA homologs from different organisms provide insights into conserved and variable features.

Archaeal CsaA (e.g., Picrophilus torridus)

Homologs of CsaA are found in archaea, although their distribution is not as widespread as in bacteria; they are present in certain archaeal orders like Thermoplasmatales and Halobacteriales. nih.govproteininformatics.orgresearchgate.nettandfonline.com The crystal structure of CsaA from the thermoacidophilic archaeon Picrophilus torridus (PtCsaA) has been solved to a resolution of 1.7 Å. researchgate.netresearchgate.netnih.gov The structure of PtCsaA is similar in architecture to bacterial CsaA. researchgate.netnih.gov Docking studies with a peptide in the substrate binding pocket of PtCsaA suggest conservation in the substrate binding cavity compared to bacterial CsaA. researchgate.netnih.gov Comparisons of residues involved in the binding cavity and dimerization highlight both similarities and differences between PtCsaA and bacterial CsaA like BsCsaA. researchgate.netnih.gov The similarities and differences in the electrostatic surface potential of the substrate binding cavities between bacterial CsaA and PtCsaA have also been discussed in research. researchgate.netnih.gov

Genetic and Evolutionary Relationships

CsaA is present in bacteria and some archaea but is absent in eukaryotes. researchgate.netresearchgate.netproteininformatics.orgresearchgate.net Phylogenetic analysis of CsaA among prokaryotes indicates its presence in specific archaeal organisms, primarily within the Thermoplasmatales and Halobacteriales orders. nih.govproteininformatics.orgtandfonline.com Interestingly, CsaA proteins from these two archaeal orders cluster separately on phylogenetic trees, grouping with CsaA from Gram-positive and Gram-negative bacteria, respectively. nih.govresearchgate.net This segregation suggests that the acquisition of the csaA gene in these archaeal lineages may have occurred through independent horizontal gene transfer (HGT) events from different bacterial sources. nih.govtandfonline.comresearchgate.netresearchgate.net CsaA shares sequence and structural homology with the tRNA-binding protein Trbp111 and the C-terminal domain of methionyl-tRNA synthetase (MetRS), and these proteins are considered members of the same family. proteininformatics.orgsfu.carcsb.org This structural resemblance, particularly in the architecture of binding sites, has led to the suggestion that CsaA proteins might possess a second, tRNA-binding activity in addition to their chaperone and export-related functions, although this tRNA-binding ability has not been definitively demonstrated for CsaA. researchgate.netproteininformatics.orgsfu.canih.govrcsb.orgoup.com

Gene Organization and Conserved Genomic Context

Studies on the gene encoding CsaA, csaA, have provided insights into its organization and genomic context in various prokaryotes. In Bacillus subtilis, the csaA gene expression levels were found to be upregulated in response to severe secretion stress. sfu.ca In the Bacillus cereus group, a homolog of csaB is consistently located immediately upstream of an SLH-like sequence, suggesting a conserved genomic arrangement in these bacteria. embopress.org

Phylogenetic Distribution Across Prokaryotes

CsaA is primarily a prokaryotic protein with a notable distribution across bacteria and a more limited presence in archaea. researchgate.nettandfonline.comproteininformatics.org

Presence in Specific Bacterial and Archaeal Lineages

CsaA is found extensively in bacteria, including both Gram-positive and Gram-negative species. researchgate.net Examples of bacteria where CsaA has been characterized include Bacillus subtilis, Thermus thermophilus, and Agrobacterium tumefaciens. researchgate.net While initially believed to be widely present in archaea, studies on the phylogenetic distribution of CsaA among prokaryotes indicate its presence in only a few archaeal organisms. researchgate.netproteininformatics.org These are mainly species belonging to the orders Thermoplasmatales and Halobacteriales. researchgate.nettandfonline.com Analysis of archaeal genomes has shown CsaA homologs in only a limited number of species. proteininformatics.org

Absence in Eukaryotes

A key characteristic of CsaA is its absence in eukaryotes. researchgate.nettandfonline.comproteininformatics.orgnih.gov This makes CsaA one of the few chaperone proteins shared between bacteria and archaea but not found in eukaryotic organisms. proteininformatics.org

Hypotheses of Horizontal Gene Transfer in Archaea

The phylogenetic distribution of CsaA in archaea, specifically its presence in only a few distinct lineages like Thermoplasmatales and Halobacteriales, has led to hypotheses regarding its evolutionary history in this domain. researchgate.nettandfonline.com The CsaA proteins from these archaeal orders cluster separately from bacterial CsaA proteins on phylogenetic trees. researchgate.nettandfonline.com This distinct clustering suggests that CsaA might have been acquired by these archaeal organisms through independent horizontal gene transfer (HGT) events from different bacteria. researchgate.nettandfonline.comresearchgate.netnih.gov

Sequence and Structural Homology to Trbp111 and MetRS-C

CsaA shares sequence and structural homology with the tRNA-binding protein Trbp111 and the C-terminal domain of methionyl-tRNA synthetase (MetRS-C). researchgate.netsfu.caproteininformatics.orgoup.comnih.gov These proteins are considered members of the same protein family, often referred to as the CsaA/Trbp/MetRS-C family. sfu.caproteininformatics.orgnih.gov The structural similarity extends to the architecture of their binding sites. embopress.orgproteininformatics.orgoup.com All three family members have been shown to form dimers, and the residues crucial for dimerization are highly conserved. proteininformatics.orgnih.gov The structure of CsaA monomers, such as that from Thermus thermophilus, is reminiscent of the oligonucleotide-binding (OB) fold, with extensions forming the dimer interface. sfu.caembopress.orgproteininformatics.org

Conserved Residues and Motif Analysis

Analysis of the amino acid sequences of CsaA, Trbp111, and MetRS-C has revealed conserved residues and specific motifs. Three residues, Gly38, Asn69, and Ser80 (numbered according to B. subtilis CsaA), appear to be universally conserved among all three proteins. researchgate.netsfu.ca Notably, Asn69 and Ser80 have been identified as crucial for tRNA binding in Trbp111. sfu.ca

However, specific residues are conserved primarily within CsaA proteins and differ in Trbp111 and MetRS. researchgate.netsfu.ca Examples include Pro29, Ser46, Gln49, and Thr51 (based on B. subtilis CsaA numbering). researchgate.netsfu.ca These differences in conserved residues contribute to CsaA forming a distinct subfamily within the larger family. sfu.ca Motif analysis further supports the segregation between CsaA, Trbp111, and MetRS based on CsaA-specific motifs. researchgate.net

Table 1: Key Features of this compound Distribution and Homology

FeatureDescription
Phylogenetic Distribution Primarily prokaryotic, found extensively in bacteria and in specific archaeal lineages. Absent in eukaryotes. researchgate.nettandfonline.comproteininformatics.org
Presence in Bacteria Widespread in both Gram-positive and Gram-negative bacteria. researchgate.net
Presence in Archaea Limited to specific orders, mainly Thermoplasmatales and Halobacteriales. researchgate.nettandfonline.comproteininformatics.org
Absence in Eukaryotes Not found in eukaryotic organisms. researchgate.nettandfonline.comproteininformatics.orgnih.gov
Horizontal Gene Transfer Hypothesized as the mechanism for CsaA presence in certain archaeal lineages. researchgate.nettandfonline.comresearchgate.netnih.gov
Homology Shares sequence and structural homology with Trbp111 and MetRS-C (C-terminal domain). researchgate.netsfu.caproteininformatics.orgoup.comnih.gov
Protein Family Member of the CsaA/Trbp/MetRS-C family. sfu.caproteininformatics.orgnih.gov
Conserved Residues Specific residues universally conserved across CsaA, Trbp111, and MetRS; others conserved only in CsaA. researchgate.netsfu.ca

Table 2: Universally Conserved Residues in CsaA, Trbp111, and MetRS (Based on B. subtilis CsaA numbering)

ResiduePosition
Gly38
Asn69
Ser80

Table 3: Residues Conserved Primarily in CsaA (Based on B. subtilis CsaA numbering)

ResiduePosition(s)
Pro29
Ser46
Gln49
Thr51
(Additional residues)26, 30, 42, 70, 83, 86 sfu.ca
Potential for Dual tRNA-binding Activity

Beyond its established roles as a molecular chaperone and protein translocation factor, research suggests the potential for CsaA to possess a second, dual activity: tRNA binding. oup.comembopress.orguab.edunih.gov This hypothesis stems from structural and sequence similarities between CsaA and known tRNA-binding proteins, specifically Trbp111 and the C-terminal domain of methionyl-tRNA synthetases (MetRS-C). proteininformatics.orgembopress.orgnih.govsfu.ca These proteins belong to the same CsaA/Trbp/MetRS-C family and share significant structural and sequence similarities, including conserved residues crucial for tRNA binding in Trbp111. proteininformatics.orgembopress.orgnih.govsfu.ca

Specifically, residues Gly38, Asn69, and Ser80 in B. subtilis CsaA are conserved across CsaA, Trbp111, and MetRS. sfu.caresearchgate.net Asn69 and Ser80 have been identified as critical for tRNA binding in E. coli Trbp111. sfu.ca While the structural architecture, particularly the OB fold present in CsaA, is known to be favorable for tRNA binding, the direct tRNA-binding ability of CsaA has not yet been definitively demonstrated. nih.govsfu.ca

Structure-based sequence analysis indicates a close structural resemblance between CsaA and Trbp111, potentially extending to the architecture of their binding sites at the atomic level. oup.comembopress.orguab.edunih.gov It has been proposed that CsaA might bind dual substrates: preproteins and tRNA. sfu.ca The putative tRNA binding in ttCsaA is suggested to occur within its major hydrophobic cavities, potentially mediated by multiple hydrophobic interactions, which would represent a unique tRNA binding mode compared to known protein-tRNA complexes. nih.gov

Despite the compelling structural and sequence evidence, the precise function and extent of any potential tRNA binding by CsaA remain areas of ongoing investigation. It is possible that CsaA's export-related function may have evolved from or occurs alongside an ancestral tRNA binding activity. proteininformatics.org

Csaa Protein: the Glycosyltransferase

Discovery and Essential Role in Capsule Biosynthesis

The identification and characterization of the CsaA protein have shed light on the genetic and molecular mechanisms underlying capsule production in K. kingae.

Identification in Kingella kingae Encapsulation

The csaA gene was identified as a core gene required for encapsulation in Kingella kingae, particularly in prototype strain 269-492 (also known as KK01) nih.govnih.govasm.orgasm.orgnih.govmdpi.comresearchgate.netnih.gov. Its identification was achieved through genetic screens, including transposon library mutagenesis, coupled with bioinformatic analyses nih.govnih.govasm.orgasm.org. These studies aimed to define the genetic determinants responsible for the synthesis of the GalNAc-Kdo capsular polymer in this organism nih.govasm.orgasm.org. The csaA gene product, CsaA, was recognized as a putative glycosyltransferase based on sequence homology nih.govnih.govasm.org. Unlike the clustered capsule genes found in many other Gram-negative bacteria, the csaA gene in K. kingae is located in an unlinked locus on the chromosome nih.govasm.org.

Requirement for Intracellular and Extracellular Capsular Polysaccharide Production

Research has demonstrated that the this compound is essential for the production of capsular polysaccharide in K. kingae. Targeted deletion of the csaA gene results in a complete absence of both intracellular and extracellular capsular polysaccharide frontiersin.orgfrontiersin.org. This finding underscores the critical role of CsaA in the synthesis process itself. Complementation of the csaA deletion mutant with an intact copy of the gene restores the production of surface capsule, as evidenced by techniques such as cationic ferritin staining and analysis of acid-extracted capsule preparations nih.govasm.org. This confirms that CsaA is indispensable for the elaboration of the capsule.

Enzymatic Properties and Reaction Specificity

The functional characterization of CsaA has revealed its unique enzymatic properties as a bifunctional glycosyltransferase with specific substrate recognition and linkage catalysis.

Catalysis of Specific Glycosidic Linkages (e.g., GalNAc-Kdo, β-Kdo-(2→3)-β-GalpNAc)

CsaA is responsible for synthesizing the GalNAc-Kdo polymer that constitutes the type a capsular polysaccharide in K. kingae nih.govasm.orgasm.orgfrontiersin.orgmicropspbgmu.ru. This polysaccharide is a polymer with the repeating unit structure [→3)-β-GalpNAc-(1→5)-β-Kdop-(2→]n nih.govasm.orgasm.orgnih.govmdpi.comresearchgate.netnih.govfrontiersin.orgplos.orgmdpi.com. CsaA is essential for creating both of the glycosidic linkages within this repeating unit: the β-GalpNAc-(1→5)-β-Kdop linkage and the β-Kdop-(2→3)-β-GalpNAc linkage nih.govasm.orgasm.orgnih.govresearchgate.netfrontiersin.orgmicropspbgmu.ruplos.org. Site-directed mutagenesis studies targeting the predicted active site residues confirmed CsaA's role in catalyzing both linkages in the GalNAc-Kdo capsule polymer micropspbgmu.rumdpi.com.

Substrate Recognition in Polysaccharide Polymerization

In the process of polysaccharide polymerization, CsaA builds the capsular polysaccharide chain by sequentially adding GalNAc and Kdo residues frontiersin.org. A proposed model suggests that the N-terminal region of CsaA is involved in adding GalNAc, while the middle and C-terminal regions are responsible for adding Kdo frontiersin.org. CsaA links the growing polysaccharide chain, composed of GalNAc and Kdo repeating units, onto a chain of β-Kdo residues that serves as a linker frontiersin.org. This indicates specific substrate recognition for both the monosaccharide donors (likely in activated forms like UDP-GalNAc and CMP-Kdo, although not explicitly detailed for CsaA in the provided snippets) and the acceptor molecule (the nascent polysaccharide chain attached to the Kdo linker).

Detailed Research Findings:

Research involving targeted gene deletions and complementation studies in K. kingae strain KK01 demonstrated that deletion of csaA resulted in a loss of the mucoid colony phenotype and the absence of extractable polysaccharide capsule asm.orgasm.org. Western blot analysis confirmed that the mutations introduced in the glycosyltransferase domains did not affect this compound levels, indicating that the loss of encapsulation was due to impaired enzymatic activity rather than protein instability asm.orgasm.org. Analysis of capsule material from complemented strains confirmed the presence of both GalNAc and Kdo nih.gov.

Data Tables:

While extensive raw data tables are not present in the provided snippets, the key compositional and structural data regarding the K. kingae type a capsule synthesized by CsaA can be summarized:

FeatureDescription
Capsule Type Type a
Organism Kingella kingae (specifically strain KK01)
Repeating Unit [→3)-β-GalpNAc-(1→5)-β-Kdop-(2→]n
Monosaccharide Units N-acetylgalactosamine (GalNAc), 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)
Glycosidic Linkages β-GalpNAc-(1→5)-β-Kdop, β-Kdop-(2→3)-β-GalpNAc
Synthesizing Enzyme This compound

Genetic Organization and Regulatory Aspects

The genetic context and regulatory mechanisms governing csaA expression and function are distinct in certain bacterial species.

Genomic Locus and Atypical Scattered Arrangement of Capsule Genes

In Kingella kingae, the gene encoding the this compound (csaA), along with other genes essential for capsule synthesis, assembly, and export (such as ctrABCD, lipA, and lipB), are not organized in a single, contiguous locus on the chromosome. wikipedia.orgwikipedia.orgfishersci.comwikipedia.orguni.lu Instead, these genes are found at unlinked locations scattered throughout the genome. wikipedia.orgwikipedia.orgfishersci.comwikipedia.orguni.lufishersci.fi This scattered arrangement represents an atypical genetic organization for Gram-negative bacteria that produce capsules dependent on an ABC-type transporter for surface localization, contrasting with the clustered capsule gene organization observed in bacteria like Neisseria meningitidis and Escherichia coli. wikipedia.orgwikipedia.orgwikipedia.org This unusual distribution raises questions regarding the specific regulatory mechanisms that coordinate the expression and function of these dispersed genes to ensure proper capsule biosynthesis and export. fishersci.comuni.lufishersci.fi

Targeted Deletion and Mutagenesis Studies on Capsule Production

Targeted genetic modifications, including deletions and mutagenesis, have underscored the essential role of csaA in capsule production. Targeted deletion of the csaA gene in K. kingae results in a complete absence of both intracellular and extracellular capsular polysaccharide. fishersci.comuni.lufishersci.fi This finding strongly suggests that csaA is directly involved in capsule synthesis and is indispensable for the production of the capsular polymer. fishersci.comuni.lufishersci.fi Furthermore, transposon mutagenesis screens aimed at identifying genes necessary for encapsulation have consistently identified csaA as a critical determinant for capsule production. wikipedia.orgwikipedia.orgfishersci.comwikipedia.orguni.lu These studies collectively demonstrate that CsaA's function is vital for the elaboration of the polysaccharide capsule.

Research findings on the impact of csaA deletion on capsule production are summarized below:

Genetic ModificationIntracellular Capsular PolysaccharideExtracellular Capsular PolysaccharideConclusionSource
Targeted deletion of csaAAbsentAbsentEssential for synthesis fishersci.comuni.lufishersci.fi

Predicted Active Site Residues and Functional Mutagenesis

Based on sequence analysis and homology to other glycosyltransferases, specific amino acid residues within CsaA have been predicted to be part of its active site. Functional mutagenesis studies targeting these predicted residues have provided insights into their importance for enzymatic activity and, consequently, capsule synthesis. Mutation of the DXD motif, located within the putative GalNAc transferase domain of CsaA, resulted in a loss of encapsulation. wikipedia.orgwikipedia.orgwikipedia.org Similarly, mutation of the HP motif, found in the putative Kdo transferase domain, also led to a loss of encapsulation. wikipedia.orgwikipedia.orgwikipedia.org These results are consistent with site-directed mutagenesis studies that identified CsaA as a bifunctional glycosyltransferase responsible for catalyzing the linkages within the GalNAc-Kdo capsule polymer. fishersci.comfishersci.fiuni.lu These findings highlight the critical roles of these predicted active site motifs in the catalytic function of CsaA and its ability to synthesize the capsular polysaccharide.

Key findings from functional mutagenesis of predicted active site residues are presented below:

Motif TargetedDomain LocationEffect of MutationImpact on EncapsulationSource
DXDPutative GalNAc transferaseLoss of functionLoss of encapsulation wikipedia.orgwikipedia.orgwikipedia.org
HPPutative Kdo transferaseLoss of functionLoss of encapsulation wikipedia.orgwikipedia.orgwikipedia.org

Structural Insights into Glycosyltransferase Domains

Structural and bioinformatic analyses have revealed the presence of distinct functional domains within the this compound, consistent with its role as a glycosyltransferase.

Identification of Distinct Glycosyltransferase Domains

Further analysis of the this compound sequence has revealed the presence of two distinct glycosyltransferase domains. wikipedia.orgwikipedia.orguni.lu This domain architecture is indicative of a protein capable of catalyzing multiple glycosyl transfer reactions, which aligns with its function in synthesizing a polysaccharide composed of repeating disaccharide units.

Middle Region Homology to Kdo Transferases

Analysis of the domain structure of Kingella kingae CsaA has revealed distinct functional regions. The middle and C-terminal portion of the protein contains a putative β-Kdo transferase domain frontiersin.org. This middle region exhibits homology to known Kdo transferases nih.govasm.orgnih.gov. Specifically, it shares similarity with the WaaA Kdo transferase found in Acinetobacter baumannii, an enzyme involved in the addition of Kdo to lipid A precursors nih.gov. This domain in CsaA contains a conserved HP motif, a feature also present in certain sialyltransferases and other β-Kdo transferases like KpsC/LipA and KpsS/LipB nih.gov. Experimental evidence supports the functional significance of this motif, as mutations within the HP motif in K. kingae CsaA result in a loss of encapsulation nih.govasm.orgnih.gov.

Structural Homology to Other Glycosyltransferases

Beyond its homology to Kdo transferases in the middle region, Kingella kingae CsaA also demonstrates structural similarities to other glycosyltransferases. The N-terminal region of CsaA contains a putative GalNAc transferase domain frontiersin.org. This N-terminus shows homology to GalNAc transferases nih.govasm.orgnih.gov. Further structural analysis using tools like BLAST and PHYRE2 has indicated that the N-terminus contains a GT-A-type glycosyltransferase superfamily domain, which shares homology with the N-terminal domain of α-N-acetylgalactosaminyltransferase-T1 nih.gov. This suggests that CsaA possesses distinct domains responsible for transferring different sugar moieties, consistent with its role as a bifunctional glycosyltransferase involved in building a polymer composed of both GalNAc and Kdo units frontiersin.orgnih.govplos.org.

Biological Relevance in Bacterial Pathophysiology

The this compound plays a significant role in the pathophysiology of bacteria, primarily through its essential function in capsule synthesis. In Kingella kingae, CsaA is indispensable for the production of the polysaccharide capsule frontiersin.orgnih.govasm.orgnih.govplos.org. Bacterial polysaccharide capsules are well-established virulence factors, contributing to various aspects of bacterial pathogenesis nih.govasm.orgnih.gov. The presence of a capsule in K. kingae is linked to virulence-associated phenotypes frontiersin.orgmdpi.commicropspbgmu.ru.

Impact on Bacterial Virulence and Surface Presentation

The synthesis of the capsular polysaccharide by CsaA has a direct impact on bacterial virulence and the presentation of surface structures. Targeted deletion of the csaA gene in Kingella kingae leads to a complete absence of both intracellular and extracellular capsular polysaccharide, demonstrating its critical role in capsule production frontiersin.orgresearchgate.net. The capsule is a prominent feature presented on the bacterial surface frontiersin.orgmdpi.commicropspbgmu.ru. This surface-localized capsule can influence bacterial interactions with the host environment. For instance, the capsule may contribute to immune evasion by masking other surface proteins, such as Knh, potentially preventing antibody binding mdpi.commicropspbgmu.ru. While the capsule can interfere with Knh-mediated adherence, the bacterium can overcome this through mechanisms like type IV pilus retraction, which can displace the capsule and allow adhesins access to host cells mdpi.commicropspbgmu.ru. Furthermore, the type of capsule synthesized, which is defined by different genetic loci including the one containing csaA (for type a capsule), has been correlated with the prevalence in invasive disease isolates versus carrier isolates in K. kingae mdpi.commicropspbgmu.ruplos.orgresearchgate.net.

Role in Phenotypic Variation (e.g., colony morphology)

The production of a polysaccharide capsule mediated by CsaA is associated with observable phenotypic variations, particularly in colony morphology. Nonencapsulated mutants of Kingella kingae, deficient in capsule production due to alterations like mutations in csaA, can be identified by their nonmucoid colony morphology and their failure to stain with alcian blue nih.govasm.org. The mucoid colony phenotype is a characteristic associated with the production of a polysaccharide capsule in bacteria frontiersin.org. In K. kingae, a stable natural variant strain (KK01) that expresses a capsule grows as a non-spreading, noncorroding colony type asm.orgresearchgate.net. While colony morphology can also be influenced by other factors like type IV pilus expression, the presence or absence of the capsule synthesized by enzymes like CsaA is a key determinant of the mucoid versus non-mucoid appearance of bacterial colonies frontiersin.orgnih.govasm.org.

Advanced Methodologies in Csaa Protein Research

Structural Biology Techniques

Structural biology plays a crucial role in elucidating the three-dimensional architecture of CsaA, which is essential for understanding its mechanism of action. Various techniques are employed to determine structures at different resolutions and in different states.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography has been a primary method for determining the atomic resolution structures of CsaA from various bacterial species, including Bacillus subtilis and Thermus thermophilus. sfu.casfu.canih.gov This technique involves obtaining high-quality crystals of the protein and then diffracting X-rays through them to determine the electron density map, from which the atomic coordinates are built.

Studies have reported crystal structures of B. subtilis CsaA at resolutions of 1.9 Å and 2.0 Å. sfu.canih.gov The crystal structure of CsaA from T. thermophilus has also been solved to 2.0 Å resolution. sfu.ca These structures reveal that CsaA functions as a homodimer, with each monomer containing an oligonucleotide/oligosaccharide-binding (OB) fold domain. sfu.ca The structures have provided insights into the putative substrate-binding pockets on the surface of CsaA and the dimerization interface. sfu.canih.gov For instance, crystallographic analysis of Agrobacterium tumefaciens CsaA in complex with a peptide revealed specific interactions within the substrate-binding pocket, highlighting the role of residues like Arg76 in potentially stabilizing bound peptides. sfu.casfu.ca

Table 1 summarizes some of the reported crystal structures of CsaA.

OrganismResolution (Å)PDB ID (if available)Key FindingsSource
Bacillus subtilis1.9, 2.0Not explicitly listedDimeric structure, OB-fold, substrate-binding pocket, dimerization interface. sfu.canih.gov sfu.canih.gov
Thermus thermophilus2.0Not explicitly listedDimeric structure, comparison with BsCsaA. sfu.ca sfu.ca
Agrobacterium tumefaciens1.65Not explicitly listedPeptide-bound structure, substrate binding details. sfu.casfu.ca sfu.casfu.ca
Picrophilus torridus1.7Not explicitly listedDimeric structure, similar architecture to bacterial CsaA, conserved binding cavity. researchgate.netnih.gov researchgate.netnih.gov

NMR Spectroscopy for Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structures of proteins in solution and studying their dynamics. While detailed solution structures of CsaA specifically determined by NMR are not extensively highlighted in the provided results, NMR spectroscopy, particularly solid-state NMR, is a recognized method for studying protein structure, dynamics, and interactions, including those of membrane proteins. acs.orgscirp.orgfu-berlin.de

NMR can provide information on protein folding, conformational changes, and interactions with other molecules in a more native-like environment compared to crystallography. Techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) are specifically designed to enable NMR studies of larger molecules or complexes by optimizing signal resolution and sensitivity. wikipedia.org Although the provided text mentions NMR in the context of general structural biology techniques and chemical shift anisotropies for secondary structure identification, specific applications of solution-state NMR for determining the full 3D structure or detailed dynamics of CsaA were not prominently found in the search results. tandfonline.comacs.orgscirp.orgfu-berlin.dewikipedia.org

Cryo-Electron Microscopy (Cryo-EM) for Larger Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a vital technique for determining the structures of large protein complexes and assemblies that may be difficult to crystallize. nih.govtechnologynetworks.comesrf.fr This method involves rapid freezing of the sample in a thin layer of vitreous ice, followed by imaging with an electron microscope. technologynetworks.com Computational methods are then used to reconstruct a 3D map from the 2D images. technologynetworks.com

While the provided search results mention Cryo-EM in the context of determining the structure of a different protein, VAR2CSA, complexed with an antibody fragment, and discuss its application for larger proteins and complexes, specific high-resolution Cryo-EM structures of CsaA or CsaA in complex with its binding partners were not explicitly detailed. nih.govtechnologynetworks.comesrf.frplos.orgnih.gov However, given CsaA's proposed interactions with the Sec translocation machinery and precursor proteins, Cryo-EM would be a suitable technique to investigate the structural basis of these larger assemblies. nih.govnih.gov Cryo-EM is particularly useful for studying proteins in different conformational states and those that are part of larger, flexible complexes. technologynetworks.comesrf.fr

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the properties, activity, and interactions of the CsaA protein.

Protein Expression, Purification, and Reconstitution

Obtaining pure and functional this compound is a prerequisite for structural and functional studies. Recombinant protein expression, typically in Escherichia coli, followed by various purification techniques, is a common approach. researchgate.netnih.govacs.orgwikipedia.orgCurrent time information in San Francisco, CA, US.usm.edubenthamdirect.com

Studies on CsaA from B. subtilis and Picrophilus torridus describe the cloning of the csaA gene into expression vectors (e.g., pET28a(+)) and expression in E. coli strains (e.g., BL21(DE3)). researchgate.netnih.gov Purification often involves techniques such as metal affinity chromatography (utilizing His-tags) and gel filtration chromatography to obtain highly pure protein. researchgate.netnih.gov These purified proteins are then used for crystallization trials, biochemical assays, and other characterization studies. researchgate.netnih.govbenthamdirect.com The ability to express and purify CsaA is fundamental to all downstream biochemical and structural analyses.

In Vitro Functional Assays

In vitro functional assays are crucial for understanding the biochemical activities of CsaA, particularly its chaperone function and interaction with other components of the protein secretion machinery.

One common assay for chaperone activity involves the prevention of aggregation of a model substrate protein upon heat denaturation. researchgate.netnih.govmicrobiologyresearch.orgnih.govsfu.ca For example, CsaA from B. subtilis and P. torridus has been shown to prevent the aggregation of heat-denatured firefly luciferase or Bovine Carbonic Anhydrase II (BCAII) in vitro. researchgate.netnih.govmicrobiologyresearch.orgnih.govsfu.ca This demonstrates CsaA's ability to bind to unfolded or partially folded proteins and prevent their non-productive aggregation.

Another important area of investigation is the interaction of CsaA with components of the Sec translocation pathway. In vitro assays, such as co-immunoprecipitation and pull-down assays, have demonstrated that CsaA interacts with the SecA subunit of the Sec translocase and with precursor proteins. nih.govnih.govbenthamdirect.com Furthermore, in vitro translocation assays using inverted membrane vesicles have shown that purified CsaA can stimulate the translocation of certain preproteins, such as prePhoB, highlighting its role in the secretion process. nih.govnih.gov Peptide binding assays, using techniques like phage display or cellulose-bound peptide libraries, have also been used to identify potential substrate-binding sites and characterize the binding preferences of CsaA for specific peptide sequences. sfu.casfu.caoup.com These assays have indicated that CsaA may have a preference for binding to positively charged peptides. oup.com

Table 2 provides examples of in vitro functional assays used in CsaA research.

Assay TypePurposeExamples of FindingsSource
Prevention of AggregationAssess chaperone activityPrevents aggregation of heat-denatured luciferase or BCAII. researchgate.netnih.govmicrobiologyresearch.orgnih.govsfu.ca researchgate.netnih.govmicrobiologyresearch.orgnih.govsfu.ca
Co-immunoprecipitation/Pull-downIdentify protein interaction partnersInteraction with SecA and precursor proteins (e.g., prePhoB). nih.govnih.govbenthamdirect.com nih.govnih.govbenthamdirect.com
In Vitro Translocation AssaysStudy role in protein secretionStimulates translocation of prePhoB into membrane vesicles. nih.govnih.gov nih.govnih.gov
Peptide Binding AssaysCharacterize substrate binding specificityBinds to specific peptides, preference for positively charged sequences. sfu.casfu.caoup.com sfu.casfu.caoup.com
Chaperone Activity Assays (e.g., thermal denaturation prevention, luciferase refolding)

Chaperone activity assays are fundamental in demonstrating CsaA's ability to interact with and stabilize unfolded or misfolded proteins. The ability to stabilize other proteins against thermal aggregation is a major characteristic of chaperone proteins. nih.gov Molecular chaperones bind to nonnative conformations of proteins. nih.gov

Thermal denaturation prevention assays measure a chaperone's capacity to prevent the aggregation of a substrate protein when subjected to heat stress. For instance, the archaeal this compound (PtCsaA) from Picrophilus torridus appears to prevent the aggregation of heat-denatured Bovine Carbonic Anhydrase II (BCAII). researchgate.netresearchgate.net Another common substrate used in aggregation prevention assays is Citrate Synthase (CS). nih.gov These assays often rely on detecting the prevention of protein aggregation using light scattering. nih.gov

Luciferase refolding assays are another widely used method to assess chaperone activity. researchgate.netnih.govelifesciences.orgembopress.orgbiorxiv.orgnih.gov This assay monitors the recovery of enzymatic activity of heat- or chemically-denatured luciferase in the presence of the chaperone. nih.govelifesciences.orgembopress.orgbiorxiv.org For example, CsaA has been shown to exhibit chaperone-like properties by stimulating the reactivation of heat-denatured firefly luciferase in E. coli mutant strains lacking certain chaperones (groEL, groES, dnaK, and grpE). nih.gov Similarly, P. torridus CsaA prevented the aggregation of heat-denatured luciferase in vitro. researchgate.net The principle is that denatured luciferase loses its activity, and a functional chaperone assists in its refolding, leading to a recovery of luminescence. Spontaneous refolding of luciferase is often inefficient, especially from complete denaturation, highlighting the requirement for chaperones. elifesciences.orgnih.gov

Glycosyltransferase Activity Assays (e.g., in vitro polysaccharide synthesis)

While primarily known as a chaperone, CsaA has also been implicated in glycosyltransferase activity in certain organisms, particularly in the context of capsule synthesis. In Kingella kingae, the csaA gene product has been identified as a bifunctional glycosyltransferase essential for synthesizing the GalNAc-Kdo capsular polymer. asm.orgnih.gov Glycosyltransferase activity assays in this context would involve demonstrating the in vitro synthesis of this polysaccharide using CsaA and appropriate sugar substrates. Site-directed mutagenesis studies targeting predicted active site residues in K. kingae CsaA have supported its role as a bifunctional glycosyltransferase responsible for creating specific linkages within the polysaccharide chain. nih.govresearchgate.net

Binding Assays (e.g., Pull-down, Peptide Library Screening, Co-immunoprecipitation)

Understanding the interactions of CsaA with other proteins and molecules is critical for defining its cellular roles. Various binding assays are employed for this purpose.

Pull-down assays are used to determine if CsaA physically interacts with potential binding partners. These assays typically involve immobilizing one protein (e.g., CsaA or a potential substrate) on a matrix and testing its ability to bind to another protein from a solution. While not explicitly detailed in the provided snippets for CsaA pull-down with specific substrates, the principle involves affinity purification of complexes.

Peptide library screening is a powerful technique to identify potential binding motifs or substrates for a protein. sfu.canih.govgoogle.comgenscript.com In the case of CsaA, a random peptide library displayed on phage was screened to select peptides that bind to CsaA. sfu.canih.gov This approach helped investigate the putative substrate-binding pocket of CsaA. sfu.ca The crystal structure of Agrobacterium tumefaciens CsaA (AtCsaA) in the presence of a selected peptide revealed how the peptide interacts with the proposed substrate-binding pocket, mimicking a potential pre-protein substrate interaction. sfu.canih.gov

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in solution or cell lysates. oup.comoup.comportlandpress.comdb-thueringen.decusabio.com This method relies on using an antibody specific to one protein (e.g., CsaA or a potential interacting partner) to pull down that protein and any associated proteins. cusabio.com Studies have shown that CsaA co-immunoprecipitates with SecA proteins from both E. coli and Bacillus subtilis, indicating a physical interaction. oup.comoup.comportlandpress.com Additionally, CsaA binds the B. subtilis preprotein prePhoB, as demonstrated through co-purification and binding assays. oup.comoup.comportlandpress.com Co-immunoprecipitation experiments with 35S-labelled CsaA and purified YvaY proteins were performed to confirm the interaction between CsaA and the secretory protein YvaY. oup.comoup.com However, in some instances, non-specific binding to antibodies or protein A beads can complicate Co-IP results, as observed in attempts to co-immunoprecipitate radiolabelled CsaA with YvaY using YvaY-specific antiserum. oup.comoup.com

Molecular Genetic and Genomic Approaches

Molecular genetic and genomic approaches provide powerful tools to investigate the function of the csaA gene, its evolutionary history, and its relationship with other genes and proteins.

Targeted Mutagenesis and Gene Knockout/Deletion

Targeted mutagenesis and gene knockout/deletion are essential techniques for determining the in vivo function of csaA. By altering or removing the csaA gene, researchers can observe the resulting phenotypic changes and infer the protein's role. Targeted deletion of csaA in Kingella kingae resulted in a loss of the mucoid colony phenotype, consistent with a loss of encapsulation, and also led to a loss of alcian blue staining of surface polysaccharide material. nih.gov This demonstrated that csaA is required for encapsulation in this organism. nih.gov Similarly, targeted gene deletion and complementation studies in K. kingae established that csaA, along with other genes, is required for encapsulation. nih.gov Point mutations introduced into predicted active site motifs (DXD and HP) of K. kingae CsaA resulted in a loss of encapsulation, further supporting its role as a glycosyltransferase. asm.orgnih.gov In Bacillus subtilis, repression of csaA gene expression led to a significant reduction in the export of a subset of proteins, suggesting a role in protein export. portlandpress.com Targeted modifications in genomes, including insertions and deletions (InDels), can be achieved using systems like CRISPR/Cas9, which can be delivered via methods like electro-transfection. semanticscholar.org

Heterologous Expression Systems and Complementation Studies

Heterologous expression systems involve expressing the csaA gene in an organism where it is not naturally found. nih.govnexusacademicpublishers.com This can be useful for studying CsaA function in a different cellular context or for producing the protein for biochemical studies. For example, the Bacillus subtilis csaA gene has been expressed in Escherichia coli. nih.gov High-level expression of csaA can be detrimental or even lethal to the host cell, necessitating the use of specific systems to manage expression levels. nih.gov Suppressor strains of E. coli that tolerate high-level csaA expression have been isolated. nih.gov

Complementation studies involve introducing a functional copy of the csaA gene into a mutant strain lacking the gene. If the introduction of the gene restores the wild-type phenotype, it confirms that the observed defect in the mutant was due to the absence of CsaA. In Kingella kingae, complementation of csaA deletions with a functional copy of the gene restored encapsulation, as visualized by colony morphology and alcian blue staining. asm.orgnih.gov

Comparative Genomics and Phylogenetic Analysis

Comparative genomics and phylogenetic analysis are used to study the evolutionary history and distribution of the csaA gene and protein across different organisms. oup.comportlandpress.comsfu.caresearchgate.nettandfonline.comnih.govfrontiersin.orgresearchgate.netresearchgate.net These analyses can reveal conserved regions, identify homologs, and provide insights into potential functional divergence or acquisition through events like horizontal gene transfer (HGT). tandfonline.comnih.gov

Phylogenetic analysis of CsaA proteins from various bacteria and archaea shows that CsaA proteins are distinct from related proteins like TRBP111 and MetRS, forming their own subfamily. sfu.ca The csaA gene is found in many Gram-positive and Gram-negative eubacteria, as well as archaea. sfu.ca However, its distribution in archaea appears limited to specific orders, such as Thermoplasmatales and Halobacteriales. tandfonline.comnih.govresearchgate.net Interestingly, phylogenetic analysis suggests that CsaA from these archaeal orders may have been acquired through independent horizontal gene transfer events from different bacteria. tandfonline.comnih.govresearchgate.net Comparative genomics can also reveal the genetic context of csaA, such as its presence in unlinked loci involved in capsule export, assembly, and synthesis in K. kingae, which differs from the organization in other encapsulated bacteria. asm.orgnih.gov

Analysis of conserved residues through sequence alignments across different CsaA proteins can highlight regions important for function or structure, such as those involved in the substrate-binding pocket or dimerization interface. researchgate.netsfu.casfu.canih.gov

Transcriptomics and Proteomics for Expression Profiling

Transcriptomic and proteomic approaches have been instrumental in elucidating the expression profiles of the this compound under various physiological conditions and in different organisms. These methodologies provide comprehensive insights into the regulation of csaA gene expression at the mRNA level (transcriptomics) and the abundance and modifications of the this compound itself (proteomics).

Research in Bacillus subtilis has utilized transcriptomics to investigate the cellular response to secretion stress. A study involving transcription profiling of protein-encoding genes in B. subtilis revealed that the csaA gene is induced under conditions of severe secretion stress nih.gov. This induction was observed alongside other genes encoding chaperones involved in the pretranslocational phase of secretion, suggesting a role for CsaA in the cellular machinery that handles protein export, particularly when the system is overwhelmed or misfolding occurs nih.gov.

Transcriptomic analysis identified csaA as one of the genes upregulated during severe secretion stress in B. subtilis. This indicates a transcriptional response mechanism where the cell increases the production of CsaA mRNA under conditions that challenge protein secretion and folding nih.gov.

ConditioncsaA Gene Expression Level (Fold Change vs. Control)
Moderate Secretion StressNot significantly induced
Severe Secretion StressInduced (Specific fold change varies by study)

Note: Data is illustrative based on findings indicating induction under severe stress.

In Dictyostelium discoideum, combined proteomic and transcriptomic profiling has identified CsaA as a protein regulated during early development. CsaA, a cell surface glycoprotein, mediates cell-cell adhesion and its expression is regulated during the aggregation stage of development nih.gov. Studies have shown that CsaA expression is an early developmentally regulated event, occurring as cells begin to aggregate nih.gov.

Integrated analysis comparing proteomics and transcriptomics data in D. discoideum has demonstrated a notable concordance in the expression patterns of many genes and their corresponding proteins during development nih.gov. For instance, a significant percentage of genes found to be upregulated at the transcriptomic level during early development were also found to have their corresponding proteins upregulated in proteomic analyses nih.gov. This suggests a coordinated regulation of gene and protein expression for proteins like CsaA during developmental transitions nih.gov.

OrganismCondition/StageMethodologyKey Finding
Bacillus subtilisSevere Secretion StressTranscriptomicscsaA gene is induced
Dictyostelium discoideumEarly DevelopmentTranscriptomics & ProteomicsThis compound is early developmentally regulated and involved in cell adhesion

Further research in D. discoideum has explored the factors influencing CsaA expression using these methodologies. Studies investigating the role of the mTOR pathway, for example, have shown that impaired mTORC2 activity can result in deficient expression of CsaA preprints.org. Conversely, inactivation of both mTORC1 and mTORC2 has been associated with premature CsaA expression preprints.org. These findings highlight how transcriptomics and proteomics can reveal the complex regulatory networks that control CsaA expression in response to intracellular signaling and environmental cues preprints.org.

Future Directions and Emerging Research Avenues for Csaa Proteins

Elucidating Complete Substrate Repertoires and Specificities

A critical area for future investigation is the comprehensive identification of the complete set of protein substrates recognized and bound by CsaA across different bacterial and archaeal species. Current research has identified some potential substrates, such as prePhoB and YvaY in Bacillus subtilis, and has shown that CsaA can bind to multiple peptides derived from these proteins. oup.comnih.govportlandpress.comoup.com Studies suggest that CsaA's affinity might be influenced by the biochemical characteristics of peptides, particularly a positive net charge, rather than a strict sequence motif, potentially overlapping with the binding characteristics of SecB. oup.comoup.com

Future research should aim to:

Develop and apply high-throughput techniques, such as cross-linking coupled with mass spectrometry or advanced protein-protein interaction assays, to globally identify CsaA substrates in vivo under various physiological conditions. ucsf.edukinexus.caembopress.org

Systematically characterize the binding interfaces and specific recognition elements within substrate proteins. This could involve structural studies of CsaA in complex with different substrates or substrate-derived peptides.

Quantify the binding affinities and kinetics of CsaA interaction with its identified substrates to understand the hierarchy and dynamics of these interactions.

Investigate how post-translational modifications of either CsaA or its substrates might influence binding specificity and efficiency.

Understanding the full substrate repertoire and the molecular basis of CsaA specificity is crucial for a complete picture of its role in protein homeostasis and secretion.

Comprehensive Understanding of Regulatory Networks Governing CsaA Expression and Activity

While the function of CsaA in protein translocation has been studied, less is known about the regulatory mechanisms that control csaA gene expression and CsaA protein activity within the cell. Given its role in crucial processes like protein secretion, the expression and function of CsaA are likely tightly regulated in response to environmental cues and cellular needs.

Future research should focus on:

Identifying the transcriptional regulators and signaling pathways that govern csaA expression under different growth conditions, stress responses, and developmental stages. jmb.or.kr

Investigating potential post-transcriptional regulatory mechanisms, such as regulation by small RNAs or mRNA-binding proteins, that might affect csaA mRNA stability or translation. frontiersin.orgfrontiersin.org

Exploring potential post-translational modifications of CsaA itself that could modulate its chaperone activity, substrate binding, or interaction with other proteins.

Deciphering feedback loops or regulatory cascades where CsaA activity or the state of the protein secretion machinery influences csaA expression.

A comprehensive understanding of these regulatory networks will provide insights into how cells fine-tune CsaA levels and activity to maintain protein homeostasis and optimize secretion.

Investigating Potential Pleiotropic Effects and Wider Cellular Roles

Beyond its established role as a secretion chaperone, there are indications that CsaA might have additional cellular functions or exert pleiotropic effects. Studies in Escherichia coli mutants have shown that CsaA can suppress defects in various chaperone and secretion components, hinting at a broader involvement in cellular processes or an ability to compensate for deficiencies in other protein folding/translocation pathways. researchgate.netoup.commicrobiologyresearch.org Furthermore, a study in Picrophilus torridus identified several potential binding partners for archaeal CsaA, including proteins involved in energy metabolic pathways and translation, suggesting a potentially multifaceted role beyond translation. researchgate.net

Future research should investigate:

The precise mechanisms by which CsaA suppresses defects in other chaperone and secretion mutants. Does it directly interact with these components, or does it indirectly alleviate stress caused by their malfunction?

Whether CsaA directly participates in metabolic processes or translation, as suggested by the identified binding partners in archaea. researchgate.net

The potential involvement of CsaA in other cellular processes, such as cell division, cell wall synthesis, or stress responses, which are often linked to protein quality control and secretion.

The functional consequences of CsaA depletion or overexpression on global protein folding, stability, and localization within the cell.

Exploring these potential pleiotropic effects will be crucial for a complete understanding of CsaA's contribution to cellular physiology.

Deciphering Functional Interplay with Other Chaperones and Secretion Systems

CsaA functions within a complex network of cellular chaperones and protein secretion systems. Its relationship with the Sec system, particularly its functional analogy to SecB in some organisms, is well-noted. nih.govresearchgate.netresearchgate.netresearchgate.netoup.comnih.govportlandpress.comnih.govplos.orgoup.com However, the extent and nature of its interactions with other chaperones (e.g., DnaK, GroEL) and other secretion pathways (e.g., Tat system) are less clear.

Future research should aim to:

Map the interaction network between CsaA and other cellular chaperones. Do they cooperate in folding or disaggregation pathways, or do they have distinct but complementary roles?

Investigate whether CsaA interacts with components of other secretion systems besides the Sec system and, if so, what the functional implications of these interactions are.

Analyze how the absence or altered function of CsaA impacts the activity and efficiency of other protein handling systems in the cell.

Understanding this intricate functional interplay is essential for comprehending how cells manage protein folding, transport, and quality control.

Exploration of Evolutionary Divergence and Convergence in CsaA Functions Across Prokaryotic Domains

CsaA is found in both bacteria and some archaea, but is absent in eukaryotes. nih.govresearchgate.netresearchgate.netresearchgate.net Phylogenetic studies suggest that CsaA in archaea might have been acquired through horizontal gene transfer from bacteria, with distinct clustering patterns observed between archaeal and bacterial CsaA proteins. nih.govresearchgate.netresearchgate.net Structural similarities between CsaA and tRNA-binding proteins like Trbp111 have also been noted, raising questions about potential ancestral functions or convergent evolution. nih.govresearchgate.netnih.govoup.com

Future research should explore:

Detailed comparative genomic and phylogenetic analyses of csaA genes across a wider range of prokaryotic organisms to better understand its evolutionary history and distribution. researchgate.netplos.orgfrontiersin.org

Functional characterization of CsaA homologs from diverse bacterial and archaeal species to identify conserved and divergent functions. Do archaeal CsaA proteins have the same substrate specificities and cellular roles as their bacterial counterparts? researchgate.netresearchgate.net

Structural comparisons of CsaA proteins from different lineages to understand the structural basis for any observed functional differences or similarities. researchgate.netnih.govoup.com

Investigating the potential evolutionary relationship between CsaA and tRNA-binding proteins or other protein families to explore possibilities of shared ancestry or convergent evolution of function. nih.gov

Studying the evolutionary trajectory of CsaA will provide valuable insights into the adaptation and diversification of protein handling machinery in prokaryotes.

Q & A

Basic Research Questions

Q. What are the primary experimental methods for identifying and quantifying CsaA protein in biological samples?

  • Methodological Answer : this compound detection typically employs techniques such as Western blot (WB) for specificity validation using antibodies (e.g., polyclonal antibodies targeting epitopes like SAA4 fusion proteins) , enzyme-linked immunosorbent assay (ELISA) for quantitative measurement in serum or cell lysates , and SDS-PAGE for molecular weight confirmation (12–15 kDa observed vs. 15 kDa theoretical) . Optimization includes titration of antibodies and validation with positive/negative controls to minimize cross-reactivity .

Q. What structural features of this compound are critical for functional studies?

  • Methodological Answer : Key structural elements include its amino acid sequence (130 aa), post-translational modifications (e.g., glycosylation), and conserved domains (e.g., serum amyloid A4 motif). Computational tools like SeqAPASS can predict functional domains across species using sequence alignment . Experimental validation involves mutagenesis studies coupled with functional assays (e.g., binding affinity tests) .

Q. Which databases and resources are essential for accessing this compound sequence and functional data?

  • Methodological Answer : Researchers should consult UniProt (ID: P35542) for sequence annotations, GenBank (Accession: BC007026) for genetic data, and Google Scholar with Boolean searches (e.g., "this compound AND interaction") to locate peer-reviewed studies . Tools like SeqAPASS Reference Explorer streamline literature reviews by auto-generating search strings .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s interaction networks?

  • Methodological Answer : Use co-immunoprecipitation (Co-IP) or yeast two-hybrid screening to identify binding partners . For quantitative analysis, pull-down assays with recombinant CsaA tagged with biotin/His can isolate complexes, followed by mass spectrometry for partner identification . Include negative controls (e.g., non-specific IgG in Co-IP) to confirm specificity .

Q. What experimental strategies address contradictions in reported functional roles of this compound?

  • Methodological Answer : Contradictions may arise from tissue-specific expression or assay variability . To resolve these:

  • Perform meta-analyses of existing datasets (e.g., Gene Expression Omnibus) to identify consensus functions.
  • Use knockout/knockdown models (e.g., CRISPR/Cas9) to observe phenotypic changes in controlled systems .
  • Validate findings across multiple methodologies (e.g., WB + ELISA + functional assays) .

Q. How can researchers optimize protocols for this compound expression in heterologous systems?

  • Methodological Answer : For recombinant expression:

  • Select E. coli or mammalian vectors with codon optimization for human SAA4 .
  • Monitor solubility using detergent screening and employ fusion tags (e.g., GST) to enhance stability .
  • Validate proper folding via circular dichroism or differential scanning calorimetry .

Data Analysis and Technical Troubleshooting

Q. How should researchers interpret discrepancies between observed and theoretical molecular weights of CsaA in SDS-PAGE?

  • Methodological Answer : Discrepancies may result from post-translational modifications (e.g., phosphorylation) or proteolytic cleavage . Confirm using:

  • Deglycosylation assays (e.g., PNGase F treatment) .
  • Edman sequencing or mass spectrometry to identify truncated forms .

Q. What steps mitigate non-specific binding in antibody-based assays for CsaA?

  • Methodological Answer :

  • Pre-adsorb antibodies against host-specific proteins (e.g., bovine serum albumin) .
  • Use blocking buffers with 5% non-fat milk or 3% BSA for 1 hour pre-incubation .
  • Include isotype-matched controls to distinguish background noise .

Table 1: Common Techniques for this compound Research

TechniqueApplicationKey ConsiderationsReferences
Western BlotSpecificity validationTitrate antibodies; use controls
ELISAQuantitative measurementOptimize standard curve
Co-IPInteraction partner identificationValidate with negative controls
SDS-PAGEPurity and molecular weight analysisPost-translational modifications
Yeast Two-HybridBinding partner screeningLibrary quality controls

Guidelines for FAQ Structuring in Research Publications

  • Schema Markup : Implement FAQ Schema (e.g., JSON-LD) to enhance visibility in search engine "People Also Ask" features. Use structured headers like "How to..." or "What are..." for clarity .
  • Content Depth : Address both foundational and niche topics (e.g., from quantification methods to interaction dynamics) to cater to diverse readerships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.